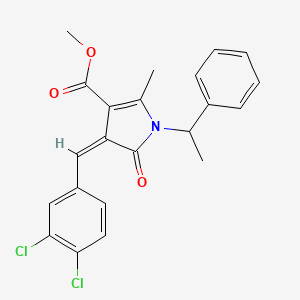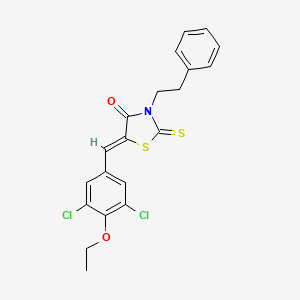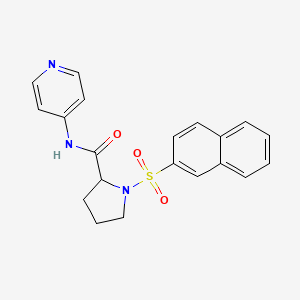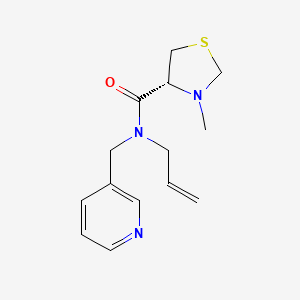![molecular formula C18H23N3O2 B5495617 N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5495617.png)
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide, also known as CPI-455, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPI-455 belongs to a class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer and anti-inflammatory effects.
Mechanism of Action
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and HDAC inhibitors like N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide can alter the expression of genes involved in cancer and inflammation. In addition to its effects on HDACs, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has also been shown to inhibit the activity of other enzymes involved in cancer and inflammation, including DNA methyltransferases and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide induces cell cycle arrest and apoptosis, which leads to cell death. In addition, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inflammation is a complex process that involves the activation of immune cells and the production of pro-inflammatory cytokines. N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to reduce the production of cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide in lab experiments is its specificity for HDACs and other enzymes involved in cancer and inflammation. This specificity allows researchers to study the effects of HDAC inhibition without interfering with other cellular processes. However, one limitation of using N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is its potential toxicity. HDAC inhibitors have been shown to have toxic effects on normal cells, and N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide may have similar effects. In addition, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide may have off-target effects that could interfere with experimental results.
Future Directions
There are several future directions for research on N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide. One area of interest is the development of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide derivatives with improved specificity and reduced toxicity. Another area of interest is the combination of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. In addition, further research is needed to understand the mechanisms by which N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide exerts its anti-inflammatory effects and to identify potential applications in the treatment of inflammatory diseases. Overall, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is a promising compound with potential therapeutic applications in cancer and inflammation research.
Synthesis Methods
The synthesis of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the introduction of the cyclopentyl group. The final product is obtained through a reaction between the imidazole compound and acetic anhydride. The synthesis of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been studied extensively in preclinical models of cancer and inflammation. In cancer research, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, prostate, and colon cancer. Inflammation is a key component of many diseases, including autoimmune disorders and neurodegenerative diseases. N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-[2-(3-cyclopentyloxyphenyl)imidazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14(22)19-9-11-21-12-10-20-18(21)15-5-4-8-17(13-15)23-16-6-2-3-7-16/h4-5,8,10,12-13,16H,2-3,6-7,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZUUGNNXOYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC(=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5495537.png)

![N-ethyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5495554.png)

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5495585.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)


![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)
